N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
This compound is a highly substituted acetamide derivative featuring a complex glycosidic architecture. Its structure includes multiple oxane (pyranose) rings interconnected via ether linkages, with hydroxymethyl, hydroxy, and acetamide functional groups. While direct pharmacological data for this compound are unavailable, its structural complexity parallels bioactive glycosides and glycoconjugates used in drug development .
Properties
Molecular Formula |
C39H66N2O29 |
|---|---|
Molecular Weight |
1026.9 g/mol |
IUPAC Name |
N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46) |
InChI Key |
UNMLVGNWZDHBRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. The specific synthetic route would depend on the starting materials and the desired configuration of the final product.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of biocatalysts, flow chemistry, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the acetamido group could yield an amine.
Scientific Research Applications
Overview
N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex carbohydrate derivative with potential applications in various fields including pharmaceuticals, biochemistry, and food science. Its intricate structure suggests multiple biological activities and interactions.
Pharmaceutical Applications
-
Antidiabetic Properties :
- The compound's structure indicates potential for modulating glucose metabolism. Similar compounds have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels.
- Case Study : Research on related glycosides has shown promising results in improving glycemic control in diabetic models.
-
Antioxidant Activity :
- The presence of multiple hydroxyl groups in the compound suggests strong antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases.
- Research Findings : Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively.
-
Anti-inflammatory Effects :
- There is evidence that carbohydrate derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines based on its structural properties.
- Case Study : Investigations into other acetamido derivatives have shown reductions in inflammation markers in animal models.
Biochemical Applications
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could be beneficial in drug design for conditions like obesity or metabolic syndrome.
- Research Insight : Enzyme assays have indicated that structurally similar compounds effectively inhibit glycosidases.
-
Drug Delivery Systems :
- Its complex structure allows for potential use in targeted drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds could enhance drug solubility and bioavailability.
- Case Study : Research has shown that polysaccharide-based carriers improve the delivery of chemotherapeutic agents.
Food Science Applications
-
Natural Preservatives :
- The antioxidant properties can be harnessed to develop natural preservatives for food products. This aligns with consumer demand for clean-label ingredients.
- Research Findings : Studies indicate that similar compounds can extend the shelf life of food products by inhibiting lipid oxidation.
-
Functional Food Ingredients :
- The health benefits associated with this compound suggest its potential as a functional ingredient in food products aimed at improving health outcomes.
- Case Study : Incorporation of glycosides into dietary supplements has been shown to enhance health benefits related to cardiovascular and metabolic health.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological molecules. It could act as an inhibitor or activator of enzymes, a ligand for receptors, or a modulator of cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations :
- The target compound’s poly-oxane scaffold confers higher hydrophilicity compared to aromatic analogs in , which exhibit moderate solubility due to phenyl groups .
- Its molecular weight (~800 g/mol) exceeds simpler glycosides (e.g., 459.449 g/mol in ), likely impacting membrane permeability and pharmacokinetics .
Physicochemical Properties
Table 2: Solubility and Charge Parameters
Analysis :
- The target’s high density of hydroxy groups enhances aqueous solubility but reduces lipid bilayer penetration, contrasting with lipophilic phenyl-containing analogs .
- Charge parameters align with glycosidic compounds in , suggesting compatibility with polar solvents and carbohydrate-binding proteins .
Analytical Techniques for Characterization
- X-ray Crystallography : SHELX software () is critical for resolving its complex stereochemistry, particularly for oxane ring conformations and acetamide orientation .
- Spectroscopy : HSQC, COSY, and HMBC NMR (as in ) are required to assign signals for overlapping hydroxy and hydroxymethyl protons .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) would confirm its molecular weight, leveraging methods similar to those used for insect pheromones in .
Biological Activity
The compound N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex carbohydrate derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 830.8 g/mol. The structure consists of multiple hydroxymethyl and acetamido groups attached to a trihydroxylated oxane backbone, which contributes to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C32H54N4O21 |
| Molecular Weight | 830.8 g/mol |
| CAS Number | 2706-65-2 |
| Purity | ≥ 95% |
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , which is crucial for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress. In vitro studies have shown that it can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to reduced lipid peroxidation in cellular models .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases. This mechanism may be mediated through the suppression of NF-kB signaling pathways .
Antimicrobial Activity
In addition to its antioxidant and anti-inflammatory effects, this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Antioxidant Efficacy in C. elegans
A study evaluated the lifespan-extending effects of this compound on Caenorhabditis elegans. The results indicated a significant increase in lifespan correlated with enhanced antioxidant enzyme activity and reduced ROS accumulation. The study concluded that the compound activates the DAF-16/FoxO pathway, which is critical for longevity .
Case Study 2: Anti-inflammatory Mechanism in Murine Models
In murine models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical symptoms associated with conditions like arthritis. The underlying mechanism was linked to the inhibition of NF-kB activation .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antioxidant Supplements : Its ability to scavenge free radicals positions it as a potential ingredient in dietary supplements aimed at reducing oxidative stress.
- Anti-inflammatory Drugs : The anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases such as rheumatoid arthritis.
- Antimicrobial Agents : Its broad-spectrum antimicrobial activity could lead to the development of new antibiotics or topical antiseptics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
